REACTION_CXSMILES
|
Cl.N1C=CC=CC=1.[Cl:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2[C:19]3[CH:20]=[CH:21][C:22]([O:24]C)=[CH:23][C:18]=3[O:17][N:16]=2)=[CH:11][CH:10]=1>>[Cl:8][C:9]1[CH:10]=[CH:11][C:12]([C:15]2[C:19]3[CH:20]=[CH:21][C:22]([OH:24])=[CH:23][C:18]=3[O:17][N:16]=2)=[CH:13][CH:14]=1 |f:0.1|
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1
|
Name
|
3-(4-chlorophenyl)-6-methoxy-1,2-benzisoxazole
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Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1=NOC2=C1C=CC(=C2)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
210 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 210° C. for 75 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
ADDITION
|
Details
|
The hot reaction mixture is poured
|
Type
|
STIRRING
|
Details
|
with vigorous stirring onto ice
|
Type
|
FILTRATION
|
Details
|
the solid is filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from toluene
|
Reaction Time |
75 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1=NOC2=C1C=CC(=C2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |